2-Chloro-6-(methanesulfonylmethyl)pyridine
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Overview
Description
2-Chloro-6-(methanesulfonylmethyl)pyridine is an organic compound with the molecular formula C7H8ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
The synthesis of 2-Chloro-6-(methanesulfonylmethyl)pyridine typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-6-(methanesulfonylmethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction reactions, leading to different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-(methanesulfonylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methanesulfonylmethyl)pyridine involves its interaction with specific molecular targets. The chlorine and methanesulfonyl groups play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-6-(methanesulfonylmethyl)pyridine can be compared with other similar compounds such as:
2-Chloro-6-(trichloromethyl)pyridine: This compound has a trichloromethyl group instead of a methanesulfonyl group, leading to different chemical properties and applications.
2-Chloro-6-methylpyridine:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
2-chloro-6-(methylsulfonylmethyl)pyridine |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 |
InChI Key |
XVRSNQKNDDAFQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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